molecular formula C8H11NS B1276603 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 92503-61-2

4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B1276603
CAS No.: 92503-61-2
M. Wt: 153.25 g/mol
InChI Key: IKTLCKCXJUXCSP-UHFFFAOYSA-N
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Description

4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a piperidine ring.

Scientific Research Applications

4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: It is an intermediate in the synthesis of drugs with potential therapeutic effects, such as antiplatelet agents and anticonvulsants.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Future Directions

The synthesized analogues of “4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” demonstrated a weak to moderate antitumor activity in a low micromolar range against A549 and K562 cancer cell lines . This suggests potential future directions in cancer research and treatment.

Biochemical Analysis

Biochemical Properties

4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit tubulin polymerization by binding to the colchicine site of tubulin . This interaction is crucial as it affects the stability and dynamics of microtubules, which are essential for cell division and intracellular transport.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Its anti-inflammatory and vasodilator properties further highlight its impact on cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on biomolecules, such as the colchicine site on tubulin, leading to the inhibition of tubulin polymerization . This inhibition disrupts microtubule dynamics, which is critical for cell division and intracellular transport. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions (2~8°C) and retains its biological activity over extended periods . Long-term effects on cellular function include sustained inhibition of cell proliferation and potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions. Threshold effects are critical in determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can significantly impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-thiophenecarboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced and cyclized to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Comparison with Similar Compounds

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Lacks the methyl group at the 4-position.

    4-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene: Contains a benzene ring instead of a thiophene ring.

Uniqueness: 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its specific fused ring system and the presence of a methyl group at the 4-position, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5-6,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTLCKCXJUXCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424488
Record name 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92503-61-2
Record name 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 4-Methyl-6,7-dihydro-thieno[3,2-c]pyridine is reacted with sodium triacetoxyborohydride to provide the title compound.
Quantity
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Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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